Propantheline-d3 (iodide) Propantheline-d3 (iodide)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16677041
InChI: InChI=1S/C23H30NO3.HI/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1/i5D3;
SMILES:
Molecular Formula: C23H30INO3
Molecular Weight: 498.4 g/mol

Propantheline-d3 (iodide)

CAS No.:

Cat. No.: VC16677041

Molecular Formula: C23H30INO3

Molecular Weight: 498.4 g/mol

* For research use only. Not for human or veterinary use.

Propantheline-d3 (iodide) -

Specification

Molecular Formula C23H30INO3
Molecular Weight 498.4 g/mol
IUPAC Name di(propan-2-yl)-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide
Standard InChI InChI=1S/C23H30NO3.HI/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1/i5D3;
Standard InChI Key MXBWKMYNRVKRPQ-OWKBQAHQSA-M
Isomeric SMILES [2H]C([2H])([2H])[N+](CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C(C)C)C(C)C.[I-]
Canonical SMILES CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[I-]

Introduction

Chemical Structure and Properties

Propantheline-d3 (iodide) features a trideuteriomethyl group (CD3-CD_{3}) replacing the methyl group in the parent compound, propantheline iodide. The structural backbone includes a xanthene-9-carbonyloxyethyl moiety linked to a diisopropylamino group, forming a quaternary ammonium salt .

Molecular Characteristics

The compound’s IUPAC name is di(propan-2-yl)-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium; iodide. Key properties include:

PropertyValueSource
Molecular FormulaC23H27D3INO3C_{23}H_{27}D_{3}INO_{3}PubChem , piminhibitor
Molecular Weight498.4 g/molPubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count7PubChem
Physical FormWhite to off-white solidpiminhibitor
SolubilityChloroform, DCM, DMSOpiminhibitor

The deuterium substitution at the methyl group enhances metabolic stability, a common strategy in drug design to prolong half-life .

Synthesis and Analytical Characterization

Propantheline-d3 (iodide) is synthesized via quaternization of the tertiary amine precursor with methyl-d3 iodide. The process involves:

  • Alkylation: Reaction of diisopropylamine with 2-bromoethyl xanthene-9-carboxylate.

  • Deuterium Incorporation: Quaternization using deuterated methyl iodide (CD3ICD_{3}I) to introduce the trideuteriomethyl group .

Analytical validation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). The 1H^1H-NMR spectrum shows absence of the methyl proton signal at ~3.2 ppm, replaced by deuterium’s characteristic silence. High-resolution MS confirms the molecular ion peak at m/z 498.14587 .

Applications in Research and Medicine

Pharmacological Use

As a deuterated analog, Propantheline-d3 (iodide) serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying propantheline in biological matrices . Its primary therapeutic applications mirror the parent drug:

  • Hyperhidrosis: Reduces excessive sweating via anticholinergic action .

  • Enuresis: Manages urinary incontinence by inhibiting bladder spasms .

  • Gastrointestinal Spasms: Alleviates cramps in the stomach and intestines .

Pharmacokinetics and Metabolism

While data on Propantheline-d3 (iodide) are sparse, its pharmacokinetic profile is inferred from propantheline:

  • Absorption: Poor oral bioavailability (<10%) due to quaternary ammonium structure.

  • Metabolism: Hepatic hydrolysis to inactive metabolites, with deuterium potentially slowing oxidative degradation .

  • Excretion: Primarily renal, with a half-life of ~1.5–2.5 hours in humans .

Deuterium’s kinetic isotope effect could theoretically prolong the half-life, though empirical validation is needed.

Recent Research and Future Directions

Recent studies focus on deuterated drugs’ broader implications, such as improved metabolic stability and reduced dosing frequency. While Propantheline-d3 itself hasn’t been the subject of clinical trials, its role as an analytical standard underscores its utility in advancing pharmacokinetic research . Future work should explore:

  • Isotope Effects: Direct comparison of metabolic rates between propantheline and its deuterated form.

  • Therapeutic Optimization: Leveraging deuteriation to enhance propantheline’s efficacy in treating hyperhidrosis or overactive bladder.

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